3-Bromo-4-chloro-6-ethoxyquinoline
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Overview
Description
3-Bromo-4-chloro-6-ethoxyquinoline is a heterocyclic organic compound that belongs to the quinoline family. It contains a quinoline ring with bromine, chlorine, and ethoxy groups attached to it . This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-6-ethoxyquinoline typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The addition of a chlorine atom at the 4-position.
Ethoxylation: The attachment of an ethoxy group at the 6-position.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the quinoline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The reactions are typically conducted in reactors with precise temperature and pressure control to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are often used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
3-Bromo-4-chloro-6-ethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-6-ethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloro-6-methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloroquinoline: Lacks the bromine and ethoxy groups, making it less versatile in certain reactions.
Uniqueness
3-Bromo-4-chloro-6-ethoxyquinoline is unique due to the combination of bromine, chlorine, and ethoxy groups on the quinoline ring. This unique substitution pattern enhances its reactivity and makes it suitable for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
3-bromo-4-chloro-6-ethoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOCHWWMNQDEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671166 |
Source
|
Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-86-5 |
Source
|
Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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